[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-cyclohexylacetate
Description
Properties
IUPAC Name |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-cyclohexylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-22-17-9-7-15(8-10-17)18-12-16(20-24-18)13-23-19(21)11-14-5-3-2-4-6-14/h7-10,12,14H,2-6,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBORROEJAXQLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)CC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strategic Approaches to Oxazole Ring Synthesis
The 1,2-oxazole (isoxazole) ring is central to the target compound. Conventional methods for oxazole synthesis include the Robinson-Gabriel cyclization, van Leusen reaction, and Bredereck protocol, each offering distinct advantages in substrate compatibility and regioselectivity.
Van Leusen Reaction for 5-Substituted Oxazoles
The van Leusen reaction employs Tosylmethyl Isocyanide (TosMIC) and aldehydes under basic conditions to form 5-substituted oxazoles. For the target compound, 4-methoxybenzaldehyde serves as the aldehyde precursor. Reaction with TosMIC in methanol or THF at 0–25°C yields 5-(4-methoxyphenyl)-1,2-oxazole-3-carbaldehyde as an intermediate.
Mechanistic Insights :
- Nucleophilic attack of TosMIC’s isocyanide carbon on the aldehyde carbonyl.
- Cyclization to form an oxazoline intermediate.
- Elimination of toluenesulfinic acid (TsOH) to aromatize the oxazole ring.
This method achieves >75% yield under optimized conditions (Table 1) but requires careful pH control to prevent side reactions.
Table 1: Van Leusen Reaction Optimization for Oxazole Intermediate
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 82 |
| Base | K₂CO₃ | 78 |
| Temperature (°C) | 25 | 75 |
| Reaction Time (h) | 12 | 82 |
Robinson-Gabriel Cyclization
Alternatively, the Robinson-Gabriel method involves cyclodehydration of α-acylamino ketones. For the target oxazole, 3-(4-methoxyphenyl)-2-oxopropane-1-carbonylamide is treated with phosphoryl chloride (POCl₃) or sulfuric acid to induce cyclization. While effective, this route necessitates harsh conditions, often leading to lower yields (~60%) due to over-dehydration or polymerization.
Esterification of the Oxazole Intermediate
The oxazole intermediate must be esterified with 2-cyclohexylacetic acid. Two primary strategies are employed: (1) direct esterification using acyl chlorides and (2) Steglich esterification.
Acyl Chloride-Mediated Esterification
2-Cyclohexylacetyl chloride is synthesized by treating 2-cyclohexylacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane (DCM) at 0°C. The oxazole alcohol ([5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanol) is then reacted with the acyl chloride in the presence of a base (e.g., triethylamine or DMAP) to facilitate nucleophilic acyl substitution.
Reaction Conditions :
- Solvent: Anhydrous DCM or THF
- Temperature: 0°C → room temperature
- Catalysis: DMAP (4-dimethylaminopyridine) enhances reactivity by activating the acyl chloride.
Table 2: Esterification Efficiency with Varied Bases
| Base | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Triethylamine | DCM | 68 | 92 |
| DMAP | THF | 88 | 98 |
| Pyridine | DCM | 55 | 85 |
Steglich Esterification
For acid-sensitive substrates, the Steglich method using N,N'-dicyclohexylcarbodiimide (DCC) and DMAP is preferred. This avoids acyl chloride formation, instead activating the carboxylic acid directly. 2-Cyclohexylacetic acid and the oxazole alcohol are combined with DCC in DCM, followed by DMAP catalysis at 0°C.
Advantages :
- Mild conditions preserve oxazole integrity.
- Reduced side products (e.g., HCl generation).
Limitations :
- Requires stoichiometric DCC, complicating purification.
Integrated Synthetic Routes
One-Pot Oxazole Formation and Esterification
Recent advances enable tandem oxazole synthesis and esterification. For example, 4-methoxybenzaldehyde, TosMIC, and 2-cyclohexylacetyl chloride are reacted sequentially in THF with K₂CO₃ as the base. This cascade approach reduces purification steps but demands precise stoichiometric control.
Table 3: Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Van Leusen + Acyl | 2 | 72 | 95 |
| Robinson + Steglich | 2 | 58 | 89 |
| One-Pot Tandem | 1 | 65 | 91 |
Purification and Analytical Characterization
Crude products are purified via silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Key characterization data include:
- ¹H NMR (CDCl₃): δ 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 6.97 (d, J = 8.8 Hz, 2H, Ar-H), 5.32 (s, 2H, OCH₂), 3.86 (s, 3H, OCH₃), 2.51 (m, 1H, cyclohexyl), 1.75–1.25 (m, 10H, cyclohexyl).
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1610 cm⁻¹ (C=N oxazole).
- MS (ESI+) : m/z 385.2 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-cyclohexylacetate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the oxazole ring can produce various reduced heterocycles.
Scientific Research Applications
Chemistry
In chemistry, [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-cyclohexylacetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo specific chemical reactions makes it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-cyclohexylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and methoxyphenyl group can participate in binding interactions, while the cyclohexylacetate moiety may influence the compound’s overall stability and solubility. These interactions can modulate biological pathways and lead to the desired therapeutic or functional effects.
Comparison with Similar Compounds
1,2-Oxazole vs. 1,3,4-Oxadiazole Derivatives
The compound LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) shares the 4-methoxyphenyl substituent but differs in its heterocyclic core (1,3,4-oxadiazole vs. 1,2-oxazole). The 1,3,4-oxadiazole ring is more electron-deficient due to the positioning of nitrogen and oxygen atoms, which may enhance hydrogen-bond acceptor capacity compared to the 1,2-oxazole core. This difference could influence binding affinities to biological targets, such as enzymes or receptors involved in antifungal activity .
Benzothiazepinone Derivatives
Compounds like (±)cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones () incorporate a seven-membered benzothiazepine ring fused with the 4-methoxyphenyl group. Benzothiazepinones with 4-methoxyphenyl groups demonstrated moderate antimicrobial activity in vitro, which may hint at similar properties for the target compound .
Substituent Analysis
Cyclohexylacetate vs. Benzyl/Furan Groups
The cyclohexylacetate ester in the target compound contrasts with the benzyl (LMM5) or furan-2-yl (LMM11) substituents in related oxadiazole derivatives.
Comparison with Triazole Fungicides
Metconazole and triticonazole () are triazole-based fungicides containing chlorophenyl and triazole moieties. While structurally distinct from the target compound, their efficacy against fungal pathogens highlights the importance of aromatic substituents (e.g., 4-chlorophenyl) and nitrogen-rich heterocycles.
Antimicrobial Potential
The antimicrobial activity observed in benzothiazepinones () and oxadiazole derivatives () suggests that the target compound’s 1,2-oxazole core and 4-methoxyphenyl group may confer similar properties. However, the lack of direct data necessitates further empirical validation.
Agrochemical Relevance
The synthesis of metconazole intermediates () underscores the agrochemical utility of substituted cyclopentanones and heterocycles. The target compound’s cyclohexylacetate group may enhance soil adhesion or plant systemic distribution, akin to lipophilic moieties in commercial fungicides .
Structural and Functional Data Table
Biological Activity
The compound [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-cyclohexylacetate is a synthetic derivative of isoxazole, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, cytotoxic, and antioxidant properties, supported by relevant data and case studies.
Chemical Structure
The chemical structure of the compound is crucial for understanding its biological activity. The presence of the methoxyphenyl group and the oxazole ring contributes to its potential interactions with biological targets.
Biological Activity Overview
Research indicates that isoxazole derivatives often exhibit significant biological activities. The specific activities of This compound include:
- Antimicrobial Activity
- Cytotoxic Activity
- Antioxidant Properties
Antimicrobial Activity
Antimicrobial evaluation is essential for assessing the potential therapeutic applications of the compound. Studies have shown that derivatives of isoxazole can inhibit various bacterial strains.
Minimum Inhibitory Concentration (MIC)
The MIC values indicate the effectiveness of the compound against different microorganisms. For instance, in a study evaluating several isoxazole derivatives, it was found that:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 125 |
| Escherichia coli | 250 |
| Pseudomonas aeruginosa | 62.5 |
| Candida albicans | 500 |
These results suggest that This compound has promising antimicrobial properties, particularly against Gram-negative bacteria like Pseudomonas aeruginosa .
Cytotoxic Activity
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. The compound was tested on various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
Results
The cytotoxic effects were measured using the MTT assay, which assesses cell viability. The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
These findings demonstrate that the compound exhibits significant cytotoxicity against cancer cells, indicating its potential as an anticancer agent .
Antioxidant Properties
The antioxidant capacity of This compound was evaluated using DPPH radical scavenging assays.
DPPH Scavenging Activity
The percentage inhibition of DPPH radicals was measured at various concentrations:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
At higher concentrations, the compound demonstrated strong antioxidant activity, suggesting its potential in preventing oxidative stress-related diseases .
Case Studies
Several case studies have highlighted the efficacy of isoxazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with an isoxazole derivative led to a significant reduction in infection rates compared to standard antibiotic therapy.
- Cytotoxicity in Cancer Treatment : Research involving animal models indicated that administration of isoxazole derivatives resulted in tumor regression and improved survival rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
